N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
This compound is a sulfone-containing heterocyclic derivative with a tetrahydrothieno[3,4-d][1,3]thiazole core. Its structure features a 4-bromophenyl substituent at position 3 and a 2-methylpropanamide group at the ylidene position.
Properties
Molecular Formula |
C15H17BrN2O3S2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-10(16)4-6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
PCKQUHNCGYSCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Diamine
A diamine precursor, such as 3-amino-4-mercapto-thiophene derivative, reacts with carbon disulfide (CS₂) in the presence of POCl₃ and cyclohexanone. The reaction proceeds via intramolecular cyclization, forming the thiazole ring (Scheme 1).
Scheme 1 : Proposed cyclization mechanism for tetrahydrothieno[3,4-d][1,thiazole formation.
Key parameters:
-
Temperature : Reflux conditions (110–120°C)
-
Solvent : Dichloromethane or ethanol-water mixture
Characterization data :
-
¹H NMR : Aromatic protons at δ 7.45–7.60 ppm (doublet, J = 8.7 Hz, 2H) and δ 7.30–7.40 ppm (doublet, J = 8.7 Hz, 2H)
-
Mass spectrometry : Molecular ion peak at m/z 449.34 ([M+H]⁺)
Oxidation to Sulfone Functionality
The sulfone group (5,5-dioxide) is introduced via oxidation of the thioether groups using hydrogen peroxide (H₂O₂) in acetic acid.
Oxidative Conditions
Mechanistic insight :
The oxidation proceeds via electrophilic attack of peracetic acid on sulfur, forming sulfoxide intermediates before reaching the sulfone stage.
Formation of the Ylidene-Isobutyramide Moiety
The ylidene (E-configured imine) and isobutyramide groups are installed through a condensation-acylation sequence.
Schiff Base Formation
The secondary amine of the oxidized thiazole reacts with 2-methylpropanoyl chloride in the presence of triethylamine (Et₃N) to form the amide bond. Subsequent deprotonation with sodium hydride (NaH) generates the ylidene structure.
Critical steps :
-
Acylation :
-
Ylidene Formation :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
IR (KBr) : 3455 cm⁻¹ (N–H), 1663 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
-
¹³C NMR : δ 161.01 ppm (C=O), δ 156.28 ppm (thiazole C-3), δ 117.45 ppm (C≡N)
-
X-ray crystallography : Confirms E configuration and sulfone geometry
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 4-bromophenyl group facilitates substitution reactions due to the electron-withdrawing sulfone and thiazole moieties, which activate the aromatic ring toward nucleophilic attack. Key reactions include:
The bromine atom’s position para to electron-withdrawing groups enhances its susceptibility to substitution, as observed in structurally similar bromophenyl-thiazole systems .
Reactivity of the Ylidene-Amide System
The conjugated ylidene (C=N) and amide groups participate in tautomerism and cycloaddition reactions:
Tautomeric Equilibrium
The compound exists in equilibrium between E and Z configurations, influenced by solvent polarity and temperature. In DMSO-d₆, NMR studies of analogous compounds show a 3:1 E/Z ratio at 25°C .
Cycloaddition Reactions
The ylidene system reacts with dienophiles in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct |
| Tetracyanoethylene | CH₂Cl₂, RT | Cyanated thiazole derivative |
These reactions exploit the electron-deficient nature of the ylidene bond.
Oxidation and Reduction Pathways
The sulfone and thiazole moieties dictate redox behavior:
| Process | Reagents | Outcome |
|---|---|---|
| Sulfone Reduction | LiAlH₄, THF, −78°C | Partial reduction to sulfoxide; full reduction not observed due to steric hindrance |
| Amide Hydrolysis | 6M HCl, reflux | Cleavage to 2-methylpropanamide and thieno-thiazole carboxylic acid |
| Thiazole Ring Oxidation | mCPBA, CHCl₃ | Epoxidation of adjacent double bonds; forms stable epoxide derivatives |
Functionalization of the Thieno-Thiazole Core
The fused thieno-thiazole system undergoes electrophilic substitution at the sulfur-rich regions:
| Reaction | Details |
|---|---|
| Nitration | HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the thieno ring |
| Sulfonation | Oleum (20% SO₃) selectively sulfonates the thiazole nitrogen |
Biological Activity via Reactive Intermediates
While not a direct chemical reaction, the compound’s metabolites (e.g., sulfoxide derivatives) exhibit enhanced binding to kinase targets in cytotoxicity assays (IC₅₀ = 1.2–4.7 µM against MCF7 cells). Its bromophenyl group also serves as a radiolabeling site for pharmacokinetic studies using ¹²⁵I isotopes .
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the thieno-thiazole core hinder nucleophilic attack at the sulfone oxygen.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS reactions .
-
Thermal Stability : Decomposition occurs above 200°C, forming bromobenzene and thiazole fragments.
This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile scaffold in medicinal and materials chemistry.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives of thiazole have shown significant in vitro activity against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Compounds containing thiazole rings have been investigated for their anticancer potential. Research has demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cells. The anticancer activity is often assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, thereby inhibiting tumor growth .
Antimicrobial Studies
A study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed that several compounds exhibited strong antimicrobial activity against multiple strains of bacteria and fungi. The most active derivatives were identified through systematic screening using standard microbiological techniques .
Anticancer Evaluation
In another study evaluating new triazine-sulfonamide hybrids for anticancer activity, similar thiazole-containing compounds were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications could enhance their potency against cancer cells, suggesting a pathway for optimizing therapeutic agents based on thiazole chemistry .
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The tetrahydrothieno[3,4-d][1,3]thiazole scaffold is shared with N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide (CAS: 900286-41-1). Both compounds contain the sulfone group, but the substituents differ:
- Target compound : 4-bromophenyl and 2-methylpropanamide.
- Analog : 2,4-difluorophenyl and 4-fluorophenylacetamide.
Fluorine substituents in the analog may improve metabolic stability and membrane permeability compared to bromine, which is bulkier and more electronegative .
Thiazole/Imidazole Derivatives
Compounds like (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide () and (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide () share amide linkages but incorporate extended aromatic systems (e.g., pyridine, dibenzothiadiazocine). These structures likely enhance π-π stacking interactions in biological targets, such as kinase enzymes, compared to the simpler tetrahydrothienothiazole core of the target compound .
Triazole-Thione Derivatives
The triazole-thione compound in forms hydrogen-bonded hexamers via N–H···O/S interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide | C₁₆H₁₇BrN₂O₃S₂ | 437.35 | 4-Bromophenyl, 2-methylpropanamide | Sulfone group, bromine for electrophilicity |
| N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide | C₁₉H₁₅F₃N₂O₃S₂ | 464.46 | 2,4-Difluorophenyl, 4-fluorophenylacetamide | Enhanced metabolic stability via fluorine |
| (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide | C₃₀H₂₅FN₄O₃S | 556.61 | Phenyldiazenyl, pyridine, dimethoxyphenyl | Extended π-system for target binding |
Research Findings and Implications
- Electronic Effects : Bromine in the target compound may increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to fluorine analogs .
- Solubility : Sulfone groups improve aqueous solubility, but the bromophenyl moiety could reduce it relative to fluorinated derivatives.
- Biological Activity : While direct data are absent, fluorinated analogs (e.g., CAS 900286-41-1) are often prioritized in drug discovery due to superior bioavailability and target affinity .
Biological Activity
N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that incorporates thiazole and thieno structures known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring fused with a thieno moiety and is substituted with a bromophenyl group. The presence of the 5,5-dioxide functional group enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂S |
| Molecular Weight | 404.32 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. Thiazole compounds are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown IC50 values ranging from 1.61 µg/mL to >1000 µg/mL against different tumor cell lines, indicating promising antitumor properties .
Case Study:
A study involving a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly influenced their cytotoxicity. The presence of electron-donating groups enhanced activity against HepG2 liver cancer cells, suggesting that similar modifications could be beneficial for this compound .
Antimicrobial Activity
The compound's thiazole structure suggests potential antimicrobial properties. Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. For example, certain thiazole compounds displayed MIC values against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans ranging from 100 µg/mL to 4 mM .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. faecalis | 100 |
| Compound B | C. albicans | 4.01 mM |
| Compound C | A. niger | 4.23 mM |
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. Several studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests that this compound may similarly exhibit these effects through modulation of inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Interaction : Some thiazole derivatives intercalate with DNA or inhibit topoisomerases.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : Potential interactions with cell surface receptors could mediate its effects on cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : Electron-withdrawing groups enhance potency against certain targets.
- Ring Modifications : Alterations in the thiazole or thieno rings can significantly affect activity profiles.
- Hydrophobic Interactions : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.
Q & A
Basic: What synthetic strategies are recommended for constructing the tetrahydrothieno[3,4-d][1,3]thiazole core in this compound?
Answer:
The core structure can be synthesized via cyclization reactions using thiourea derivatives and α,β-unsaturated ketones. Key steps include:
- Thiazolidinone formation : Reacting 4-bromophenyl-substituted amines with carbon disulfide and α-haloketones under basic conditions (e.g., triethylamine) to form the thiazolidinone ring .
- Oxidation and ring closure : Use oxidizing agents like ammonium persulfate (APS) in aqueous acidic media to introduce sulfone groups (5,5-dioxido) and stabilize the fused bicyclic system .
- Stereochemical control : Employ E-selective condensation by optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction temperature to favor the (2E)-configuration .
Basic: How should researchers characterize the stereochemistry and purity of this compound?
Answer:
- 1H/13C NMR : Identify key signals such as the imine proton (δ 7.5–8.5 ppm, singlet) and sulfone-related carbons (δ 105–115 ppm). Compare coupling constants (J values) to confirm the E-geometry of the imine bond .
- Mass spectrometry (HRMS) : Use ESI–MS to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error tolerance .
- Elemental analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .
Advanced: How can computational methods predict the metabolic stability of this compound in human aldehyde oxidase (hAOX1) systems?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions between the sulfone group and hAOX1’s molybdenum cofactor. Prioritize residues His/FAD-binding domains for reactivity analysis .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the tetrahydrothienothiazole ring under physiological pH .
- Metabolite prediction : Apply rule-based tools (e.g., SyGMa) to identify potential oxidation sites, particularly at the 4-bromophenyl or methylpropanamide moieties .
Advanced: What experimental and analytical approaches resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Answer:
- Variable-temperature NMR : Probe dynamic effects (e.g., ring flipping in the tetrahydrothienothiazole) by acquiring spectra at 298–323 K. Inconsistent NOESY peaks may indicate conformational exchange .
- X-ray crystallography : Resolve ambiguity by growing single crystals via vapor diffusion (e.g., methanol/water) and refining hydrogen-bonding networks (e.g., N–H···O/S interactions) .
- DFT calculations : Compare experimental 13C NMR shifts with B3LYP/6-31G(d)-predicted values to identify misassignments, especially in crowded regions (e.g., thieno-thiazole junction) .
Advanced: How can researchers optimize this compound’s selectivity for kinase vs. protease targets?
Answer:
- SAR profiling : Systematically modify the 2-methylpropanamide side chain (e.g., replace with cyclopropyl or fluorinated groups) and test inhibition against panels like Eurofins KinaseProfiler .
- SPR binding assays : Measure affinity (KD) for off-target proteases (e.g., trypsin-like serine proteases) using immobilized ligand surfaces. Adjust sulfone electronegativity to reduce non-specific binding .
- Covalent docking : If the compound acts via irreversible inhibition, model Michael addition or disulfide formation with catalytic cysteines using Schrödinger’s CovDock .
Basic: What solvent systems are optimal for recrystallizing this compound without degrading the sulfone groups?
Answer:
- Binary mixtures : Use ethanol/water (7:3 v/v) for slow crystallization, avoiding high-polarity solvents (e.g., DMSO) that may solubilize sulfone byproducts .
- Acid-stable conditions : Add 0.1% trifluoroacetic acid (TFA) to suppress base-catalyzed hydrolysis of the thiazolidinone ring during recrystallization .
Advanced: How can researchers validate the compound’s mechanism of action in cellular models of inflammation?
Answer:
- Transcriptomics : Perform RNA-seq on treated macrophages (e.g., RAW 264.7) to identify downregulated NF-κB or COX-2 pathways. Validate via qPCR with primers for IL-6/TNF-α .
- Chemical proteomics : Use alkyne-tagged analogs for click chemistry-based pull-down assays coupled with LC-MS/MS to map direct protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
